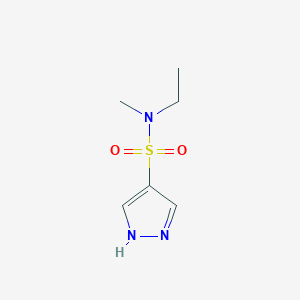

N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide

Beschreibung

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide reveals fundamental aspects of its three-dimensional structure and intermolecular interactions. Based on structural studies of related pyrazole-sulfonamide compounds, the molecular geometry exhibits characteristic features typical of this compound class. The pyrazole ring maintains a planar configuration with minimal deviation from planarity, as observed in similar structures where the largest deviation from the mean plane occurs at specific carbon atoms.

The sulfonamide group attached at the 4-position of the pyrazole ring adopts a tetrahedral geometry around the sulfur atom, with the N-ethyl and N-methyl substituents occupying distinct spatial orientations. X-ray diffraction studies of comparable pyrazole-sulfonamide derivatives demonstrate that the dihedral angles between the pyrazole ring and substituent groups typically range from 30 to 50 degrees, indicating significant conformational flexibility.

The intermolecular hydrogen bonding patterns in the crystal structure play a crucial role in determining the solid-state packing arrangement. Studies of related compounds show that molecules are interconnected through various hydrogen bond types, including carbon-hydrogen to heteroatom interactions, which build extended chain structures along specific crystallographic axes. The three-dimensional framework is further stabilized by π-π interactions between pyrazole rings of adjacent molecules, with typical inter-centroid distances ranging from 3.8 to 4.0 Å.

The molecular conformation is additionally stabilized by intramolecular hydrogen bonds that complete characteristic ring systems, contributing to the overall structural rigidity. These intramolecular interactions are particularly important in defining the preferred conformational states and influence the compound's physical and chemical properties.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations using Density Functional Theory methods provide detailed insights into the electronic structure of this compound. Computational studies on related pyrazole derivatives have employed various theoretical approaches, including Hartree-Fock and Density Functional Theory levels of theory, to elucidate electronic properties and molecular reactivity patterns.

The electronic structure analysis reveals distinct frontier molecular orbital characteristics that govern the compound's chemical behavior. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, along with their spatial distributions, determine the compound's electron-donating and electron-accepting capabilities. These calculations show that the pyrazole ring system acts as an electron-rich center, while the sulfonamide group introduces electron-withdrawing effects that modulate the overall electronic density distribution.

Dual descriptors calculated at both Hartree-Fock and Density Functional Theory levels reveal the main reactive regions within the molecule through isosurface and condensed representations. The pyrazole nitrogen atoms and the sulfonamide oxygen atoms emerge as primary sites for electrophilic and nucleophilic attacks, respectively. These reactive centers are crucial for understanding the compound's potential interactions with biological targets and chemical partners.

The electrophilicity index and chemical potential values provide quantitative measures of the compound's reactivity profile. Higher values of these descriptors suggest enhanced biological activity potential, as demonstrated in comparative studies of pyrazole derivatives where compounds with elevated electrophilicity showed superior biological performance. The electronic structure calculations also reveal charge distribution patterns that influence intermolecular interactions and determine the compound's physicochemical properties.

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopic analysis provides comprehensive information about the conformational behavior and structural dynamics of this compound in solution. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signal patterns that reflect the compound's structural features and conformational preferences.

The pyrazole ring protons typically appear as distinct signals in the aromatic region, with chemical shifts ranging from 7.0 to 8.0 parts per million. The N-methyl group attached to the sulfonamide nitrogen exhibits a characteristic singlet around 2.3 to 2.5 parts per million, while the N-ethyl group shows the expected triplet-quartet pattern for the methyl and methylene protons, respectively.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural information, revealing the electronic environment of each carbon atom within the molecule. The pyrazole ring carbons appear in the aromatic region between 110 and 150 parts per million, while the aliphatic carbons of the ethyl and methyl substituents resonate at characteristic upfield positions.

Two-dimensional Nuclear Magnetic Resonance experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, offer insights into spatial relationships between different parts of the molecule. These techniques reveal conformational preferences and dynamic behavior in solution, showing how the N-ethyl and N-methyl groups orient relative to the pyrazole ring system.

The Nuclear Magnetic Resonance data indicate that the compound exists predominantly in a single conformation in solution, with rapid exchange between rotational conformers around the sulfonamide nitrogen-sulfur bond. Temperature-dependent Nuclear Magnetic Resonance studies could provide information about the energy barriers associated with these conformational changes and the stability of different rotational isomers.

Comparative Study with Pyrazole-Sulfonamide Isomers

The structural comparison of this compound with its positional and substitutional isomers reveals important structure-property relationships within the pyrazole-sulfonamide family. Several isomeric compounds have been characterized, including N-ethyl-1-methyl-1H-pyrazole-3-sulfonamide and N-ethyl-1-methyl-1H-pyrazole-4-sulfonamide, which differ in the position of the sulfonamide group or the methylation pattern.

The 3-position versus 4-position sulfonamide attachment significantly influences the molecular geometry and electronic properties. Compounds with sulfonamide groups at the 3-position show different dihedral angles and intermolecular interaction patterns compared to their 4-substituted analogs. The N-ethyl-1-methyl-1H-pyrazole-3-sulfonamide isomer exhibits distinct Nuclear Magnetic Resonance chemical shifts and coupling patterns that reflect the altered electronic environment around the pyrazole ring.

Substitution patterns on the sulfonamide nitrogen also create distinct structural variants with different physicochemical properties. The presence of both N-ethyl and N-methyl groups, as in this compound, increases the steric bulk around the sulfonamide center compared to monosubstituted analogs. This increased substitution affects the compound's lipophilicity, hydrogen bonding capacity, and potential biological activity profiles.

Crystallographic studies of trimethyl-substituted pyrazole-sulfonamides demonstrate how additional methyl groups on the pyrazole ring influence the overall molecular packing and intermolecular interactions. The 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives show enhanced structural rigidity and altered hydrogen bonding patterns compared to less substituted analogs.

The comparative analysis extends to electronic structure differences revealed by quantum chemical calculations. Isomers with different substitution patterns exhibit varying frontier molecular orbital energies and charge distribution patterns, which directly correlate with their chemical reactivity and potential biological activities. These structure-electronic property relationships provide valuable guidance for rational design of new pyrazole-sulfonamide compounds with targeted properties.

Eigenschaften

IUPAC Name |

N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c1-3-9(2)12(10,11)6-4-7-8-5-6/h4-5H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBDXEIEHPGQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effectsPyrazole compounds are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, such as irreversible binding or inhibition. For instance, some pyrazole derivatives have been found to irreversibly bind and inhibit certain enzymes.

Biochemical Pathways

Pyrazole derivatives are known to influence various biochemical pathways due to their interactions with different biological targets.

Biologische Aktivität

N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide is a member of the pyrazole sulfonamide class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological applications, and recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with an ethyl group at the nitrogen position and a sulfonamide functional group at the 4 position. Its molecular formula is with a molecular weight of approximately 218.24 g/mol. This unique structure enhances its lipophilicity and potential to interact with various biological targets.

Target Interactions

The compound primarily acts as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory processes. The sulfonamide group allows it to mimic natural substrates, facilitating binding to enzyme active sites and disrupting normal enzymatic activity .

Biochemical Pathways

This compound has been shown to influence several biochemical pathways, including:

- Antimicrobial Activity : Exhibiting bacteriostatic properties against various pathogens.

- Anticancer Activity : Inhibiting cell proliferation in various cancer cell lines.

- Anti-inflammatory Effects : Modulating inflammatory responses via enzyme inhibition .

Antimicrobial Properties

Pyrazole sulfonamides are recognized for their antibacterial and antifungal activities. This compound has demonstrated significant efficacy against bacterial strains, making it a candidate for further development in treating infections .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown inhibitory effects on various cancer cell lines, including:

These findings suggest that this compound may be effective in developing novel anticancer therapies.

Lead Optimization Studies

Research conducted on pyrazole sulfonamides has focused on optimizing their structure for enhanced therapeutic efficacy. For example, modifications to improve blood-brain barrier permeability have been explored, which is crucial for treating diseases like human African trypanosomiasis (HAT) that require central nervous system penetration .

In Vitro Evaluations

In vitro studies have assessed the antiproliferative effects of this compound against different cancer cell lines using assays such as CellTiter-Glo Luminescent cell viability assay. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50% .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide has been investigated for its potential therapeutic effects, particularly as an enzyme inhibitor and receptor modulator. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Antiproliferative Activity

Recent studies have focused on the antiproliferative activity of pyrazole-4-sulfonamide derivatives, including this compound. These compounds have shown promising results against cancer cell lines, such as U937 cells, where they were tested for cytotoxicity and half-maximal inhibitory concentration (IC50) values. The results indicated that certain derivatives exhibited significant antiproliferative effects without causing cytotoxicity at lower concentrations .

Enzyme Inhibition

The compound is also being explored for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may affect pathways related to inflammation and cancer progression by modulating enzyme activities, which could lead to new therapeutic strategies .

Biological Research

In biological research, this compound serves as a valuable tool for studying cellular mechanisms and drug interactions.

Synthesis of Derivatives

The synthesis of new derivatives based on the pyrazole-4-sulfonamide scaffold has been a focus area. Researchers have developed various synthetic routes that allow for the modification of the sulfonamide group, leading to compounds with enhanced biological activity or selectivity .

Material Science

Beyond medicinal applications, this compound is being explored in material science for its potential use in developing new materials with specific chemical properties.

Chemical Building Block

This compound can act as a building block in organic synthesis, facilitating the creation of more complex molecules used in various industrial applications. Its ability to undergo various chemical reactions, such as substitution and oxidation, makes it versatile in creating novel materials .

Case Studies and Data Tables

To illustrate the applications further, the following table summarizes key studies involving this compound:

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Sulfonamide Group

The substituents on the sulfonamide nitrogen significantly influence physicochemical and biological properties:

- N,N,3,5-Tetramethyl-1H-pyrazole-4-sulfonamide (): This compound replaces the ethyl group in the target molecule with additional methyl groups.

- N-(2-Hydroxyethyl)-1H-pyrazole-4-sulfonamide (): The hydroxyethyl group introduces hydrogen-bonding capacity, which may improve solubility and bioavailability relative to the target compound’s alkyl substituents .

Pyrazole Ring Modifications

Variations in pyrazole substitution patterns alter electronic and steric properties:

Molecular Weight and Functional Complexity

- N,N-bis[(4-Methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide (): With a molecular weight of 387.45 g/mol, this compound’s bulky aromatic substituents may hinder pharmacokinetic properties compared to the simpler ethyl-methyl-substituted target compound .

- N-Ethyl-N-methyl-1H-pyrazole-4-sulfonamide (): While its exact molecular weight is unspecified, analogous compounds like N-(2-Hydroxyethyl)-1H-pyrazole-4-sulfonamide (191.2 g/mol) suggest a lower molecular weight, favoring better bioavailability .

Melting Points and Stability

Q & A

Basic: What synthetic methodologies are recommended for preparing N-ethyl-N-methyl-1H-pyrazole-4-sulfonamide, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazole sulfonamides are often synthesized by reacting pyrazole-4-sulfonyl chloride with ethylamine and methylamine derivatives under controlled pH (8–9) in tetrahydrofuran (THF) or dichloromethane (DCM) . Optimization includes:

- Temperature control : Reactions performed at 0–5°C minimize side products.

- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%) .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ 6.3–7.6 ppm) and sulfonamide NH (δ 8.1–8.5 ppm) .

- LCMS/HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 218.1) confirm molecular weight .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

- XRPD/TGA-DSC : Used for polymorph identification and thermal stability analysis .

Basic: How can researchers evaluate the in vitro biological activity of this compound, and what assays are suitable for preliminary screening?

Answer:

- Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms using fluorometric assays (e.g., 4-nitrophenyl acetate hydrolysis) .

- Antimicrobial activity : Broth microdilution (MIC determination) against E. coli or S. aureus .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to rule out nonspecific toxicity .

Advanced: How can computational methods like molecular docking and MD simulations predict the biological targets of this compound?

Answer:

- Docking : Use AutoDock Vina to model interactions with proteins (e.g., COX-2 or carbonic anhydrase IX). Focus on hydrogen bonding with sulfonamide groups and hydrophobic interactions with pyrazole .

- MD Simulations : GROMACS or AMBER can assess binding stability (RMSD < 2 Å over 50 ns) and free energy (MM-PBSA calculations) .

- ADMET Prediction : SwissADME or pkCSM tools evaluate bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Advanced: What strategies resolve contradictions in biological activity data across studies for sulfonamide derivatives?

Answer:

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and antimicrobial potency) .

- Assay standardization : Control variables like buffer pH (6.8–7.4), solvent (DMSO concentration <1%), and cell passage number .

- SAR studies : Systematically modify substituents (e.g., ethyl vs. cyclopropyl groups) to isolate structural drivers of activity .

Advanced: How does the electronic nature of substituents on the pyrazole ring influence the reactivity and stability of this compound?

Answer:

- Electron-withdrawing groups (e.g., CF₃) : Increase sulfonamide acidity (pKa ~8.5), enhancing hydrogen-bonding capacity but reducing hydrolytic stability .

- Electron-donating groups (e.g., CH₃) : Stabilize the pyrazole ring against oxidation (e.g., H₂O₂-mediated degradation) but may reduce solubility .

- Theoretical validation : DFT calculations (B3LYP/6-311+G(d,p)) predict charge distribution and nucleophilic attack sites .

Advanced: What reaction mechanisms explain the substitution patterns observed during functionalization of the sulfonamide group?

Answer:

- Nucleophilic substitution (SN2) : Alkylation of the sulfonamide nitrogen with iodomethane in DMF/K₂CO₃ proceeds via a bimolecular mechanism, confirmed by kinetic studies (second-order rate constants) .

- Radical pathways : Photocatalytic C–H functionalization (e.g., using Ru(bpy)₃²⁺) enables regioselective arylations .

- Acid catalysis : Protonation of the sulfonamide oxygen enhances electrophilicity for Friedel-Crafts reactions .

Basic: What are the key considerations for designing stable formulations of this compound in preclinical studies?

Answer:

- pH stability : Formulate in citrate buffer (pH 5.0–6.0) to prevent sulfonamide hydrolysis .

- Lyophilization : For long-term storage, lyophilize with trehalose (1:1 w/w) to maintain crystallinity .

- Solubility enhancement : Use β-cyclodextrin complexes or PEG-400 co-solvents for in vivo dosing .

Advanced: How can researchers leverage X-ray crystallography and spectroscopic data to resolve ambiguities in the solid-state structure of this compound?

Answer:

- Single-crystal X-ray : Resolve bond lengths (e.g., S–N ~1.63 Å) and dihedral angles to confirm sulfonamide geometry .

- IR spectroscopy : Characterize sulfonamide S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1160 cm⁻¹) .

- Solid-state NMR : ¹⁵N CP/MAS NMR distinguishes tautomeric forms of the pyrazole ring .

Advanced: What role do isotopic labeling (e.g., ¹³C, ²H) and advanced MS techniques play in metabolic pathway analysis of this compound?

Answer:

- Isotope tracing : ¹³C-labeled sulfonamides track hepatic metabolism via LC-HRMS, identifying glucuronide conjugates .

- HRMS/MS : Fragment ions (e.g., m/z 154.1 for pyrazole cleavage) map metabolic degradation pathways .

- Stable isotope dilution : Quantify metabolites in plasma using deuterated internal standards (e.g., d₃-methyl analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.